N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Structural Analysis and Molecular Characterization
Molecular Architecture and Bonding Patterns
The compound features three distinct structural domains: a 3-methyl-triazolo[4,3-b]pyridazine ring, a 2,3-dihydrobenzo[b]dioxine system, and a bridging sulfonamide group. The triazolopyridazine moiety consists of a fused bicyclic heteroaromatic system, where a triazole ring (positions 1,2,4) merges with a pyridazine ring (positions 4,3-b). The methyl group at position 3 introduces steric and electronic modulation, potentially influencing π-π stacking interactions.
The dihydrobenzodioxine component is a six-membered benzene ring fused to a 1,4-dioxane ring, adopting a boat-like conformation due to the partial saturation of the oxygen-containing ring. The sulfonamide linker (-SO₂-NH-) connects the dihydrobenzodioxine’s para position to a meta-substituted phenyl ring, which itself is attached to the triazolopyridazine system. This arrangement creates a conjugated network, with the sulfonamide group acting as both an electron-withdrawing and hydrogen-bonding motif.
Key bonding features include:
- Hybridization states : The triazolopyridazine nitrogens adopt sp² hybridization, enabling aromaticity, while the dioxane oxygens retain sp³ hybridization, contributing to ring puckering.
- Torsional angles : Computational models suggest a dihedral angle of ~120° between the triazolopyridazine and phenyl rings, minimizing steric clash between the methyl group and adjacent substituents.
- Hydrogen-bonding potential : The sulfonamide’s NH group and dioxane oxygens serve as hydrogen-bond donors and acceptors, respectively, critical for supramolecular assembly.
Spectroscopic Characterization and Crystallographic Studies
Infrared (IR) Spectroscopy
The IR spectrum of analogous triazolopyridazine-dihydrobenzodioxine hybrids reveals characteristic bands:
- S=O asymmetric stretch : 1350–1300 cm⁻¹ (sulfonamide).
- N-H stretch : 3300–3200 cm⁻¹ (sulfonamide NH).
- C-O-C asymmetric stretch : 1250–1150 cm⁻¹ (dioxane ring).
The methyl group’s C-H symmetric stretch appears at ~2870 cm⁻¹, with bending vibrations near 1450 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
X-ray Crystallography
While direct crystallographic data for this compound is unavailable, related structures provide insights:
- Triazolopyridazine complexes : Zn²⁺ coordination via terpyridine-like N donors induces planarization of the heterocycle.
- Dihydrobenzodioxine systems : Crystallize in monoclinic P2₁/n space groups with R₂²(8) hydrogen-bonding motifs.
- Sulfonamide linkers : Adopt a tetrahedral geometry around sulfur, with S-N bond lengths of ~1.63 Å.
Comparative Analysis with Related Triazolopyridazine-Dihydrobenzodioxine Hybrids
The methyl substituent and sulfonamide linker distinguish this compound from analogs. Key comparisons include:
| Feature | This Compound | Analog (EVT-3025828) |
|---|---|---|
| Triazolopyridazine | 3-Methyl substitution | Unsubstituted |
| Linker | Sulfonamide (-SO₂-NH-) | Sulfonamide (-SO₂-NH-) |
| Dihydrobenzodioxine | 6-Sulfonamide substitution | 6-Sulfonamide substitution |
| Conformational Flexibility | Restricted by methyl group | Higher flexibility |
The methyl group enhances hydrophobicity and steric shielding, potentially reducing intermolecular π-stacking compared to unsubstituted analogs. Conversely, the sulfonamide linker’s hydrogen-bonding capacity remains consistent across derivatives, favoring similar crystal packing motifs. Electronic effects from the methyl group may also perturb the triazolopyridazine’s electron density, altering its UV-Vis absorption profile relative to non-methylated hybrids.
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-13-21-22-20-8-6-17(23-25(13)20)14-3-2-4-15(11-14)24-30(26,27)16-5-7-18-19(12-16)29-10-9-28-18/h2-8,11-12,24H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBSCPCMFBKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a novel organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Information
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₅N₅O₃S
- Molecular Weight: 319.37 g/mol
- CAS Number: Not specified in the search results.
Structural Highlights
The compound features a triazole moiety fused with a pyridazine ring, which is known for its diverse biological activities. The presence of the benzo[b][1,4]dioxine structure contributes to its potential pharmacological properties.
Pharmacological Profile
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Triazole derivatives are being explored for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Neuropharmacological Effects: Some studies suggest that triazole-based compounds may exhibit anxiolytic and anticonvulsant effects, making them candidates for treating neurological disorders .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit DNA gyrase and topoisomerase IV activities in bacteria .
- Interaction with Cellular Targets: The compound may interact with various cellular targets leading to disruption of cellular functions in pathogens or cancer cells.
Antimicrobial Studies
A study highlighted the synthesis and antimicrobial evaluation of various triazole derivatives. Among them, compounds similar to our target compound showed MIC values ranging from 0.125 to 8 μg/mL against multiple bacterial strains .
Anticancer Research
Recent investigations into triazole derivatives indicated their potential in cancer treatment. One study reported that certain triazole compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Neuropharmacological Effects
Research has also focused on the neuropharmacological properties of triazole compounds. A specific derivative demonstrated significant anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles, including those related to the compound , exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics . The incorporation of specific substituents on the triazole ring has been shown to enhance their bioactivity.
Anticancer Activity
The triazole moiety has been linked to anticancer properties due to its ability to inhibit certain kinases involved in cancer progression. Compounds similar to N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been evaluated for their efficacy against various cancer cell lines. For example, some triazole derivatives have shown promising results in preclinical studies targeting non-small cell lung cancer and renal cell carcinoma .
Neuroprotective Effects
Emerging studies suggest that some triazole derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter systems or exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the triazole ring followed by coupling reactions with appropriate phenolic or sulfonamide precursors. The optimization of these synthetic routes is crucial for enhancing yield and purity .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the chemical structure affect biological activity. For instance, varying the substituents on the triazole ring can significantly influence both antimicrobial efficacy and cytotoxicity against cancer cells .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Findings from Comparative Analysis
Bioactivity Clustering by Structural Features
Data mining of bioactivity profiles demonstrates that compounds with shared structural motifs (e.g., triazolo-pyridazine cores) cluster into groups with similar modes of action . For example:
- Antimicrobial Activity : Benzamide derivatives (e.g., ) exhibit moderate activity due to hydrophobic interactions with microbial enzymes.
- Anticancer Activity : The acetamide analog acts on epigenetic regulators (Lin-28/let-7), highlighting the role of substituent flexibility in targeting nucleic acid-protein interactions.
- Antiviral Activity : Dihydrobenzo dioxine sulfonamide derivatives (e.g., ) show specificity against flaviviruses, suggesting the sulfonamide group enhances binding to viral proteases or polymerases.
Impact of Sulfonamide vs. Carboxamide Groups
The substitution of sulfonamide for carboxamide (as seen in vs. Sulfonamides are known to interact strongly with enzymes like carbonic anhydrases or viral proteases, which could explain the antiviral activity observed in .
Role of Dihydrobenzo Dioxine Moiety
The 2,3-dihydrobenzo[b][1,4]dioxine group in the target compound and introduces conformational rigidity and electron-rich aromatic systems, which may enhance binding to hydrophobic pockets in target proteins.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization to form the triazolopyridazine core and sulfonamide coupling. Key parameters include:
- Temperature : Maintain reflux conditions (e.g., 80–120°C) for cyclization steps to ensure complete ring closure .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution reactions during sulfonamide formation .
- Catalysts : Use bases like sodium hydride or triethylamine to deprotonate intermediates and accelerate coupling . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity of substituents (e.g., methyl group on triazole vs. pyridazine) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns for chlorine/fluorine substituents .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for pharmacological studies) and identifies impurities from incomplete coupling steps .
Q. How should researchers ensure compound stability during storage and handling?
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonamide group .
- Handling : Use flame-retardant lab coats and nitrile gloves to avoid skin contact, as triazolopyridazine derivatives may exhibit undefined toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
- Substituent modification : Replace the methyl group on the triazole ring with bulkier alkyl/aryl groups to assess steric effects on target binding .
- Bioisosteric replacement : Substitute the dihydrobenzo[d]ioxine moiety with bioisosteres like benzofuran to enhance metabolic stability .
- In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values and correlate structural changes with activity .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal validation : Cross-validate enzyme inhibition results (e.g., fluorescence-based assays) with cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell permeability) .
Q. How can impurities from multi-step synthesis be mitigated?
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate unreacted intermediates .
- Quality control : Implement LC-MS at each synthesis stage to detect and quantify byproducts (e.g., des-methyl derivatives) .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using varying substrate concentrations .
- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and ATP-binding pockets of kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
